molecular formula C13H11ClN2O2 B12183425 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide

Cat. No.: B12183425
M. Wt: 262.69 g/mol
InChI Key: RLSRNUKCJCKSGZ-UHFFFAOYSA-N
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Description

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The compound incorporates a quinoline moiety, which is a bicyclic structure consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at position 4 and a carboxamide group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 8-chloroquinoline.

    Hydroxylation: The hydroxyl group is introduced at position 4 using a hydroxylating agent.

    Carboxamidation: The carboxamide group is introduced at position 3 through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can undergo reduction reactions to form dihydro derivatives.

    Substitution: The chlorine atom at position 8 can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.

    Clioquinol: An 8-hydroxyquinoline derivative with antifungal activity.

    PBT2: A derivative used in the treatment of Alzheimer’s disease.

Uniqueness

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

8-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H11ClN2O2/c14-10-3-1-2-8-11(10)15-6-9(12(8)17)13(18)16-7-4-5-7/h1-3,6-7H,4-5H2,(H,15,17)(H,16,18)

InChI Key

RLSRNUKCJCKSGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl

Origin of Product

United States

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